(+)-Fenchone

Catalog No.
S611235
CAS No.
4695-62-9
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Fenchone

CAS Number

4695-62-9

Product Name

(+)-Fenchone

IUPAC Name

(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1

InChI Key

LHXDLQBQYFFVNW-XCBNKYQSSA-N

SMILES

Array

solubility

Soluble in propylene glycol, vegetable oils; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1)C(C2=O)(C)C

The exact mass of the compound (+)-Fenchone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 msoluble in propylene glycol, vegetable oils; insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Fenchone (CAS 4695-62-9) is a naturally occurring bicyclic monoterpene ketone widely utilized as a chiral pool starting material, chiral auxiliary precursor, and specialized solvent. Structurally isomeric to camphor, it features a rigid bicyclo[2.2.1]heptane skeleton with a gem-dimethyl group located at the C3 position. It is a clear, colorless liquid at room temperature, which provides distinct handling advantages in industrial and laboratory settings. Its defined (1S,4R) absolute stereochemistry makes it a critical building block for the asymmetric synthesis of complex natural products, such as rearranged spongian diterpenes, and highly selective chiral ligands .

Substituting (+)-fenchone with its closest structural analog, (+)-camphor, fundamentally alters both process engineering and reaction outcomes. Camphor is a solid that requires dissolution, whereas (+)-fenchone is a liquid, directly impacting flow chemistry compatibility and solvent-free reaction designs. Chemically, the shift of the gem-dimethyl group from C7 (camphor) to C3 (fenchone) reverses the steric hindrance profile, completely flipping the stereochemical face of nucleophilic attack from endo to exo. Furthermore, attempting to substitute with racemic fenchone destroys the enantiomeric excess required for chiral auxiliary generation, leading to inseparable diastereomeric mixtures in downstream asymmetric catalysis [1].

Thermal Processability and Flow Chemistry Compatibility

(+)-Fenchone is a liquid at standard ambient temperature and pressure, exhibiting a melting point of 6.1 °C. In stark contrast, (+)-camphor is a crystalline solid with a melting point of approximately 175 °C[1]. This ~169 °C difference in melting point means (+)-fenchone can be directly pumped in continuous flow reactors and utilized in solvent-free reaction conditions without the risk of line-clogging or the necessity of heated feed lines.

Evidence DimensionMelting Point (Physical State)
Target Compound Data(+)-Fenchone (6.1 °C, Liquid)
Comparator Or Baseline(+)-Camphor (~175 °C, Solid)
Quantified Difference169 °C lower melting point
ConditionsStandard atmospheric pressure (100 kPa)

Eliminates the need for dissolution solvents and heated lines, significantly simplifying process engineering and continuous flow manufacturing.

Stereochemical Face Selectivity in Chiral Auxiliary Synthesis

The position of the gem-dimethyl group dictates the trajectory of nucleophilic attack on the carbonyl group. In (+)-fenchone, the C3 gem-dimethyl group blocks the endo face, forcing nucleophiles (such as oxazoline anions) to approach via the exo face, yielding endo-alcohols with >97% diastereomeric excess (d.e.). Conversely, the C7 gem-dimethyl group in camphor blocks the exo face, forcing an endo approach that yields exo-alcohols (>97% d.e.) [1].

Evidence DimensionNucleophilic Attack Trajectory
Target Compound DataFenchone (Exo approach, >97% d.e. for endo-alcohol)
Comparator Or BaselineCamphor (Endo approach, >97% d.e. for exo-alcohol)
Quantified DifferenceComplete reversal of face selectivity
ConditionsAddition of oxazoline anions to the bicyclic carbonyl

Allows synthetic chemists to rationally select the exact stereochemical outcome of a chiral ligand or auxiliary by simply swapping the bicyclic ketone precursor.

Divergent Reactivity in Beckmann Rearrangements

Under acidic Beckmann rearrangement conditions, the oximes of (+)-fenchone and camphor exhibit divergent reaction pathways due to differences in carbocation stability. Camphor oxime primarily undergoes a fragmentation reaction, yielding an acyclic unsaturated nitrile (e.g., campholene nitrile). In contrast, fenchone oxime undergoes ring expansion to yield a rearranged bicyclic lactam (a 2-azabicyclo[3.2.1]octane derivative) as a major isolable product [1].

Evidence DimensionMajor Reaction Pathway
Target Compound DataFenchone oxime (Ring expansion to bicyclic lactam)
Comparator Or BaselineCamphor oxime (Fragmentation to unsaturated nitrile)
Quantified DifferenceIntact bicyclic lactam vs. fragmented acyclic nitrile
ConditionsAcidic Beckmann rearrangement conditions

Dictates the procurement choice when the synthetic target requires an intact bicyclic nitrogen-containing scaffold rather than a ring-opened derivative.

Enantiomeric Purity for Complex Total Synthesis

In the total synthesis of complex natural products, such as Overman's synthesis of (-)-aplyviolene, enantiopure (+)-fenchone is utilized to construct the critical cis-perhydroazulene core via a tertiary radical conjugate addition. Using (+)-fenchone ensures the correct absolute stereochemistry of the quaternary carbon stereocenter. Substituting with racemic fenchone would yield a 1:1 mixture of enantiomers (0% ee), doubling material requirements and complicating downstream separations [1].

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data(+)-Fenchone (>98% ee)
Comparator Or BaselineRacemic Fenchone (0% ee)
Quantified Difference>98% difference in stereopurity
ConditionsChiral pool starting material for (-)-aplyviolene synthesis

Absolute stereocontrol is mandatory for pharmaceutical and natural product synthesis, making the enantiopure (+)-isomer the only viable procurement option.

Continuous Flow and Solvent-Free Chemistry

Due to its liquid state at room temperature, (+)-fenchone is highly preferred over solid camphor as a chiral building block in flow reactors, eliminating line-clogging risks and reducing solvent waste [1].

Chiral Auxiliary and Ligand Manufacturing

(+)-Fenchone is the optimal choice for synthesizing beta-hydroxy-oxazoline ligands and other chiral auxiliaries where an exo-face nucleophilic attack is required to achieve specific endo-alcohol geometries[2].

Bicyclic Lactam Scaffold Synthesis

For pharmaceutical libraries requiring intact bicyclic lactam structures, (+)-fenchone is the necessary precursor, as its oxime successfully undergoes Beckmann ring expansion without the fragmentation seen in camphor[3].

Chiral Pool Total Synthesis

(+)-Fenchone serves as a critical, enantiopure starting material for the total synthesis of complex terpenoids (e.g., spongian diterpenes), providing a rigid, stereodefined framework for advanced radical conjugate additions [4].

Physical Description

Colourless to pale yellow liquid; Camphoraceous aroma

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 Da

Monoisotopic Mass

152.120115130 Da

Boiling Point

192.00 to 194.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.940-0.948

Melting Point

5-6 °C

UNII

S436YKU51N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 265 of 274 companies (only ~ 3.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

4695-62-9

Wikipedia

Fenchone

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1S,4R)-: ACTIVE

Dates

Last modified: 08-15-2023

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